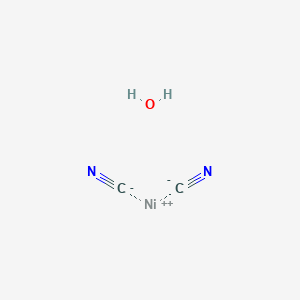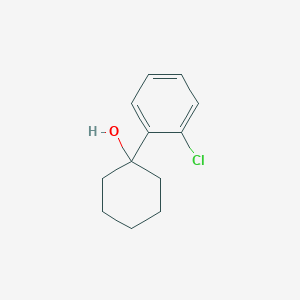
1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol is a deuterated analog of 1-(6-chlorophenyl)cyclohexanol. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms at positions 2, 3, 4, and 5 on the phenyl ring. This compound is often used in scientific research due to its unique properties, including its stability and the ability to trace its metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol typically involves the deuteration of 1-(6-chlorophenyl)cyclohexanol. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, ensuring high purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient deuteration.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol can undergo several types of chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Further reduction to form different alcohols.
Substitution: Halogenation or other substitution reactions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 1-(6-chlorophenyl)cyclohexanone.
Reduction: Formation of various cyclohexanol derivatives.
Substitution: Formation of halogenated cyclohexanol derivatives.
Scientific Research Applications
1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of deuterated drugs and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s metabolic stability and its interaction with enzymes and receptors. This can lead to altered pharmacokinetics and pharmacodynamics compared to its non-deuterated counterpart.
Comparison with Similar Compounds
- 1-(6-Chlorophenyl)cyclohexanol
- 1-(4-Chlorophenyl)cyclohexanol
- 1-(6-Bromophenyl)cyclohexanol
Comparison: 1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed metabolic studies. Compared to its non-deuterated analogs, it offers advantages in tracing and understanding metabolic pathways.
Properties
Molecular Formula |
C12H15ClO |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
1-(2-chlorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H15ClO/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-3,6-7,14H,1,4-5,8-9H2 |
InChI Key |
SGPNTBVCSTWPIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


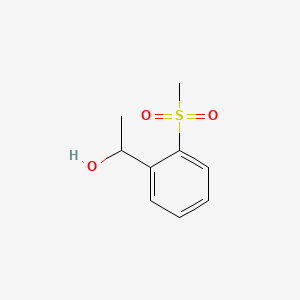
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethyl]pentanamide](/img/structure/B12293276.png)
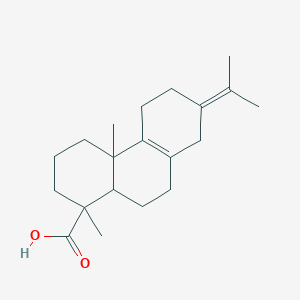
![2-(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12293292.png)
![7-[6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12293300.png)
![7-[2-Amino(4-hydroxyphenyl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12293308.png)
![benzyl N-[1-[[1-cyclohexyl-2-[2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B12293313.png)
![D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy-](/img/structure/B12293320.png)

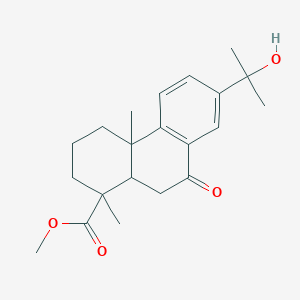
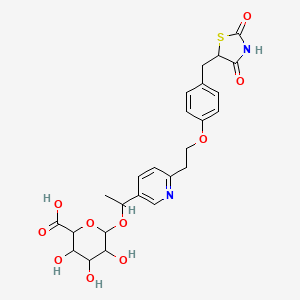
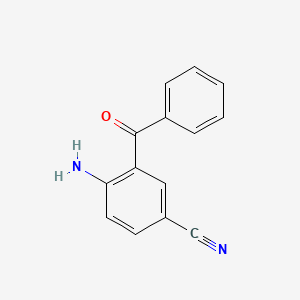
![[4-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate](/img/structure/B12293361.png)
